![molecular formula C14H15N3O3S B2441735 3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798680-38-2](/img/structure/B2441735.png)
3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
“3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione molecules have been synthesized and evaluated for their antioxidant, anticancer, and antimicrobial potential .
Synthesis Analysis
Thiazolidine-2,4-dione molecules are derived and their chemical structures are established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is established using physiochemical parameters and spectral techniques . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidine-2,4-dione molecules are evaluated for their antioxidant, anticancer, and antimicrobial potential . The antimicrobial potential is evaluated against selected fungal and bacterial strains .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives are established using physiochemical parameters and spectral techniques .Scientific Research Applications
Antimicrobial Activity
Thiazolidine derivatives, such as “3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione”, have been synthesized and screened for their direct antimicrobial activity and their anti-biofilm properties . The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .
Anti-Biofilm Properties
In addition to their direct antimicrobial activity, these compounds also exhibit anti-biofilm properties . The thiazolidinedione moiety aimed to include additional anti-pathogenicity by preventing biofilm formation .
Anticancer Activity
Thiazolidine motifs are present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties including anticancer activity .
Anticonvulsant Activity
Thiazolidine derivatives also exhibit anticonvulsant activity . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders .
Anti-Inflammatory Activity
These compounds have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis .
Neuroprotective Activity
Thiazolidine derivatives have been found to exhibit neuroprotective activity . This suggests that they could be used in the treatment of neurodegenerative disorders such as Alzheimer’s disease .
Antioxidant Activity
Some thiazolidin-4-ones have shown prominent antioxidant activity results . This suggests that they could be used in the treatment of diseases caused by oxidative stress .
Drug Design
Thiazolidine derivatives are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
Mechanism of Action
Target of Action
The primary targets of 3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione are bacterial enzymes—DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for DNA replication in bacteria .
Mode of Action
3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione interacts with its targets by inhibiting the activity of DNA gyrase and DNA topoisomerase IV . This inhibition disrupts DNA replication, thus inhibiting bacterial growth and causing cell death .
Biochemical Pathways
The biochemical pathways affected by 3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione are primarily those involved in bacterial DNA replication . By inhibiting DNA gyrase and DNA topoisomerase IV, the compound disrupts the normal replication process, leading to the death of the bacterial cells .
Pharmacokinetics
It is known that the compound shows promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
Result of Action
The molecular and cellular effects of 3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione’s action include the disruption of bacterial DNA replication, inhibition of bacterial growth, and ultimately, bacterial cell death .
Future Directions
The future research on “3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione” and its derivatives could focus on improving their activity and developing multifunctional drugs . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
properties
IUPAC Name |
3-[1-(pyridine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)11-3-6-16(7-4-11)13(19)10-2-1-5-15-8-10/h1-2,5,8,11H,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRQEJMCWHEREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione |
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